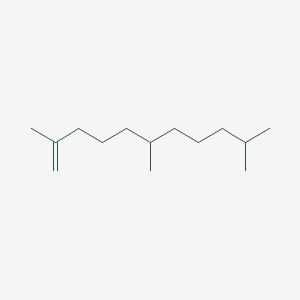
1-Undecene, 2,6,10-trimethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecene, 2,6,10-trimethyl is an organic compound with the molecular formula C14H28. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by its systematic name, 2,6,10-trimethyl-1-undecene . It is a colorless liquid with a boiling point of approximately 240.3°C and a density of around 0.8 g/cm³ .
Preparation Methods
1-Undecene, 2,6,10-trimethyl can be synthesized through various methods. One common synthetic route involves the alkylation of isobutylene with a suitable alkyl halide, followed by dehydrohalogenation to form the desired alkene . Industrial production methods often involve the use of catalysts to facilitate the reaction and improve yield. For example, the use of zeolite catalysts in the alkylation step can enhance the efficiency of the process .
Chemical Reactions Analysis
1-Undecene, 2,6,10-trimethyl undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming the corresponding alkane.
Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens, resulting in the formation of dihalides.
Scientific Research Applications
1-Undecene, 2,6,10-trimethyl has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-undecene, 2,6,10-trimethyl involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability . The compound’s reactivity with oxidizing agents and its ability to undergo electrophilic addition reactions also play a role in its chemical behavior .
Comparison with Similar Compounds
1-Undecene, 2,6,10-trimethyl can be compared with other similar alkenes, such as:
1-Decene: A shorter chain alkene with similar reactivity but different physical properties.
1-Dodecene: A longer chain alkene with slightly higher boiling point and different industrial applications.
2,4,4-Trimethyl-1-pentene: Another branched alkene with different reactivity due to its structure.
Each of these compounds has unique properties and applications, making this compound a distinct and valuable compound in various fields of research and industry.
Properties
CAS No. |
32765-42-7 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
2,6,10-trimethylundec-1-ene |
InChI |
InChI=1S/C14H28/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h13-14H,1,6-11H2,2-5H3 |
InChI Key |
UGLLTXQVKUBCQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
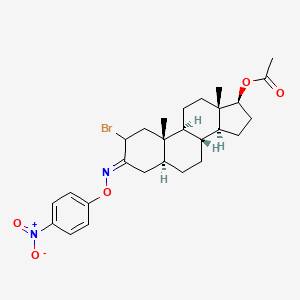

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
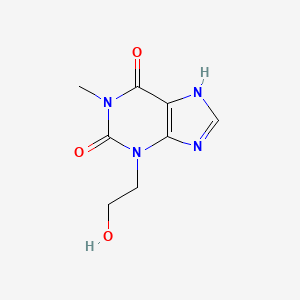
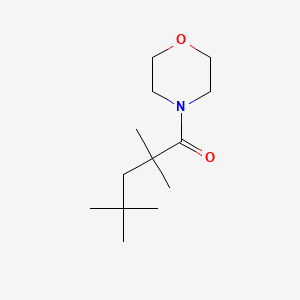

![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
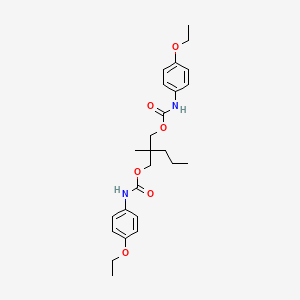
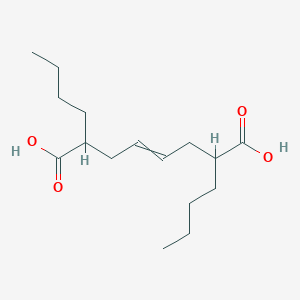
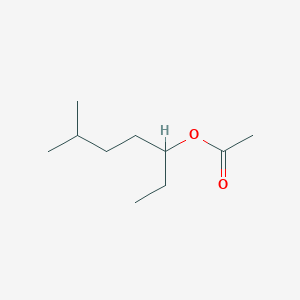
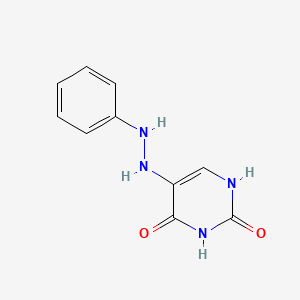
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
